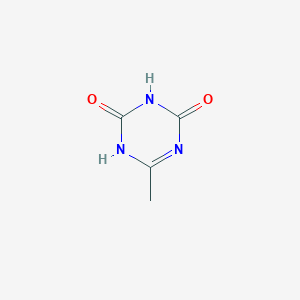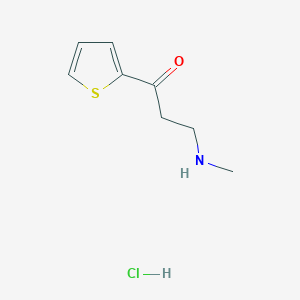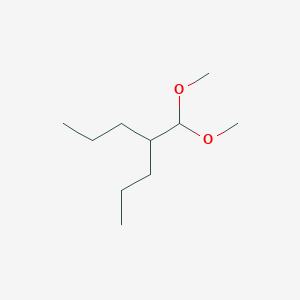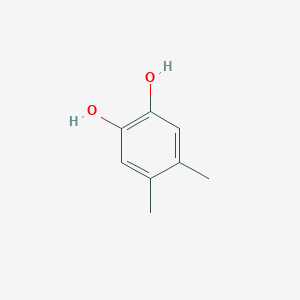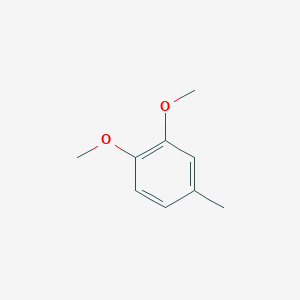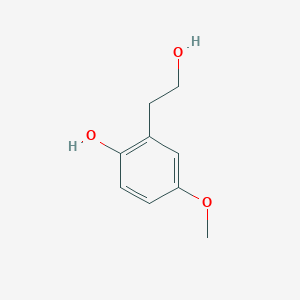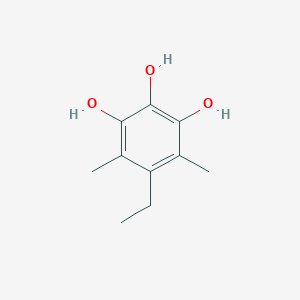
N,N-Dimethylanatoxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethylanatoxin is a naturally occurring toxin found in certain plants and fungi. It is a potent neurotoxin that can cause paralysis and death in humans and animals. Despite its toxicity, N,N-Dimethylanatoxin has been the subject of significant scientific research due to its potential applications in medicine and neuroscience.
Mécanisme D'action
N,N-Dimethylanatoxin exerts its effects on the nervous system by binding to and blocking voltage-gated sodium channels. This results in the inhibition of nerve impulses, leading to paralysis and potentially death. In addition, N,N-Dimethylanatoxin has been shown to modulate the activity of other ion channels, including calcium and potassium channels.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N,N-Dimethylanatoxin are primarily related to its effects on ion channels in the nervous system. In addition to its neurotoxic effects, N,N-Dimethylanatoxin has been shown to have analgesic properties and may be useful in the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Dimethylanatoxin has several advantages as a tool for neuroscience research. It is a potent and selective blocker of voltage-gated sodium channels, making it useful for studying the function of these channels in the nervous system. However, the toxicity of N,N-Dimethylanatoxin limits its use in certain experiments, and specialized knowledge and equipment are required for its synthesis and handling.
Orientations Futures
There are several potential future directions for research on N,N-Dimethylanatoxin. One area of interest is the development of new analgesic drugs based on the structure of N,N-Dimethylanatoxin. Additionally, further research is needed to fully understand the mechanism of action of N,N-Dimethylanatoxin and its effects on other ion channels in the nervous system. Finally, the potential use of N,N-Dimethylanatoxin as a tool for studying the function of ion channels in other systems, such as the cardiovascular system, should be explored.
Méthodes De Synthèse
N,N-Dimethylanatoxin can be synthesized from the plant Delphinium staphisagria. The plant contains the precursor molecule, delphinine, which can be extracted and converted into N,N-Dimethylanatoxin through a series of chemical reactions. The synthesis process is complex and requires specialized knowledge and equipment.
Applications De Recherche Scientifique
N,N-Dimethylanatoxin has been studied extensively for its potential applications in medicine and neuroscience. It has been shown to have analgesic properties and may be useful in the treatment of chronic pain. Additionally, N,N-Dimethylanatoxin has been used as a tool in neuroscience research to study the function of ion channels in the nervous system.
Propriétés
Numéro CAS |
122564-67-4 |
|---|---|
Nom du produit |
N,N-Dimethylanatoxin |
Formule moléculaire |
C12H20INO |
Poids moléculaire |
321.2 g/mol |
Nom IUPAC |
1-[(1R)-9,9-dimethyl-9-azoniabicyclo[4.2.1]non-2-en-2-yl]ethanone;iodide |
InChI |
InChI=1S/C12H20NO.HI/c1-9(14)11-6-4-5-10-7-8-12(11)13(10,2)3;/h6,10,12H,4-5,7-8H2,1-3H3;1H/q+1;/p-1/t10?,12-;/m1./s1 |
Clé InChI |
ULFPCIFJWKJUKE-ULIKACSMSA-M |
SMILES isomérique |
CC(=O)C1=CCCC2CC[C@H]1[N+]2(C)C.[I-] |
SMILES |
CC(=O)C1=CCCC2CCC1[N+]2(C)C.[I-] |
SMILES canonique |
CC(=O)C1=CCCC2CCC1[N+]2(C)C.[I-] |
Synonymes |
DMAnTX N,N-dimethylanatoxin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




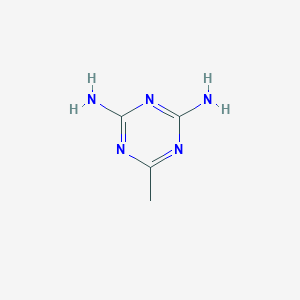
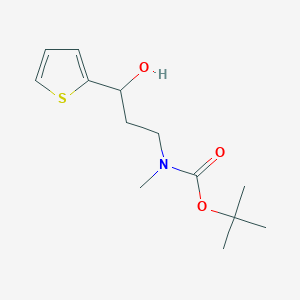
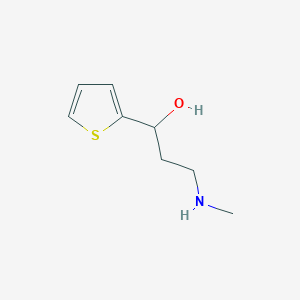
![2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione](/img/structure/B46244.png)
